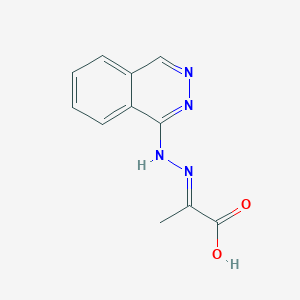

Hydralazine pyruvic acid hydrazone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGHHASVNBBLOU-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NN=CC2=CC=CC=C21)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67536-13-4 | |

| Record name | Hydralazine pyruvic acid hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067536134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydralazine pyruvate hydrazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Derivatization for Advanced Research Applications

Methodologies for Laboratory-Scale Synthesis of Hydralazine (B1673433) Pyruvic Acid Hydrazone

The laboratory-scale synthesis of hydralazine pyruvic acid hydrazone, chemically known as 2-(phthalazin-1-yl hydrazono)propionic acid, is fundamentally achieved through the condensation reaction between hydralazine and pyruvic acid. This reaction is a classic example of hydrazone formation, where the nucleophilic amino group of hydralazine attacks the electrophilic carbonyl carbon of pyruvic acid, followed by the elimination of a water molecule.

While specific, detailed protocols are not extensively published in mainstream chemical literature, the general procedure involves the reaction of equimolar amounts of hydralazine hydrochloride and sodium pyruvate (B1213749) in an aqueous or alcoholic solvent. The use of hydralazine hydrochloride necessitates the presence of a base to liberate the free hydralazine for the reaction to proceed. Alternatively, hydralazine free base can be used directly.

One documented synthesis involved the preparation of the soluble sodium salt of this compound for clinical pharmacological evaluation. google.com This suggests that the product can be isolated and purified as a salt, which may offer advantages in terms of solubility and stability for certain applications. The synthesis also identified the presence of isomeric forms, which is expected due to the carbon-nitrogen double bond, resulting in cis and trans (or E and Z) isomers. The specific ratio of these isomers can be influenced by the reaction conditions such as temperature, solvent, and pH.

Purification of the resulting hydrazone is typically achieved through recrystallization from a suitable solvent system. Characterization of the synthesized compound would involve standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and isomeric ratio, infrared (IR) spectroscopy to identify the characteristic functional groups (C=N, C=O, N-H), and mass spectrometry to determine the molecular weight.

Table 1: General Parameters for Laboratory Synthesis of this compound

| Parameter | Description |

| Reactants | Hydralazine (or its hydrochloride salt) and Pyruvic Acid (or its sodium salt) |

| Solvent | Aqueous solutions, alcohols (e.g., ethanol, methanol) |

| Reaction Type | Condensation |

| Key Transformation | Formation of a hydrazone (C=N-NH) linkage |

| Purification | Recrystallization |

| Characterization | Melting Point, NMR, IR, Mass Spectrometry |

Strategies for Synthesizing Labeled Analogs for Metabolic Tracing and Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for metabolic tracing and for elucidating the mechanisms of its biological action. The introduction of a stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium), allows the molecule to be tracked and quantified in biological systems using techniques like mass spectrometry and NMR spectroscopy.

The primary strategies for synthesizing labeled analogs of this compound involve the use of isotopically labeled starting materials.

Synthesis from Labeled Hydralazine:

One approach is to start with a labeled hydralazine molecule. For instance, the commercially available "Hydralazine-15N4 Pyruvic Acid Hydrazone" is synthesized from a hydralazine precursor in which the four nitrogen atoms are the ¹⁵N isotope. The synthesis would follow the same general condensation reaction with unlabeled pyruvic acid. The resulting labeled hydrazone would have a molecular weight increased by four units compared to the unlabeled compound, providing a distinct mass spectrometric signature.

Synthesis from Labeled Pyruvic Acid:

Alternatively, labeled pyruvic acid can be used as the precursor. Methods for the synthesis of pyruvic acid labeled with ¹³C at various positions (e.g., [1-¹³C]pyruvic acid, [2-¹³C]pyruvic acid, [3-¹³C]pyruvic acid) are well-established. These labeled pyruvic acids can then be reacted with unlabeled hydralazine to produce this compound with the isotopic label specifically located in the pyruvic acid moiety of the molecule. This allows for the tracing of the metabolic fate of this part of the compound.

Table 2: Examples of Labeled Precursors for the Synthesis of Labeled this compound

| Labeled Precursor | Resulting Labeled Product | Application |

| Hydralazine-¹⁵N₄ | Hydralazine-¹⁵N₄ Pyruvic Acid Hydrazone | Tracing the fate of the hydralazine portion of the molecule. |

| [1-¹³C]Pyruvic Acid | [1-¹³C]this compound | Investigating decarboxylation and other reactions at the carboxyl group. |

| [2-¹³C]Pyruvic Acid | [2-¹³C]this compound | Studying reactions involving the carbon of the C=N bond. |

| [3-¹³C]Pyruvic Acid | [3-¹³C]this compound | Tracking the methyl group in metabolic pathways. |

Chemical Derivatization Techniques for Enhanced Analytical Detection and Separation in Complex Matrices

The accurate and sensitive quantification of this compound in complex biological matrices such as plasma and urine is essential for pharmacokinetic and metabolic studies. Chemical derivatization is a powerful strategy to enhance the detectability and improve the chromatographic properties of the analyte, particularly for techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection.

This compound possesses functional groups, namely the carboxylic acid and the hydrazone moiety, that can be targeted for derivatization.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid group can be esterified or amidated with a reagent that introduces a fluorescent or easily ionizable tag. This is a common strategy for improving the sensitivity of detection. For example, fluorescent reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) or dansyl-containing compounds can be used to label the carboxylic acid, allowing for highly sensitive fluorescence detection.

Derivatization of the Hydrazone or Other Functional Groups:

While the hydrazone itself is a result of a derivatization reaction, further chemical modification is possible. However, a more common approach for enhancing the detection of hydralazine and its metabolites involves derivatization of the parent drug, hydralazine, before it forms the hydrazone. For instance, hydralazine can be derivatized with aldehydes such as 2-hydroxy-1-naphthaldehyde (B42665) to form a stable, highly fluorescent product that can be easily separated and quantified by HPLC. While this is not a direct derivatization of the pre-formed this compound, the principles of using tagging reagents can be applied.

For mass spectrometry-based methods (LC-MS), derivatization can be employed to improve ionization efficiency. Reagents that introduce a permanently charged group or a group with high proton affinity can significantly enhance the signal in the mass spectrometer.

Table 3: Potential Derivatization Strategies for this compound

| Target Functional Group | Derivatization Reagent Type | Detection Method Enhancement |

| Carboxylic Acid | Fluorescent Esterifying Agents (e.g., substituted coumarins, dansyl derivatives) | HPLC with Fluorescence Detection |

| Carboxylic Acid | Reagents introducing a fixed charge | LC-MS with Electrospray Ionization (ESI) |

| Hydrazone Moiety | Complexation with metal ions | Electrochemical or Spectrophotometric Detection |

The selection of a derivatization strategy will depend on the analytical instrumentation available and the specific requirements of the study in terms of sensitivity and selectivity. The reaction conditions for derivatization, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.

Metabolic Formation and Comprehensive Biotransformation Pathways of Hydralazine Pyruvic Acid Hydrazone

Investigating the Spontaneous and Enzymatic Reaction of Hydralazine (B1673433) with Endogenous Pyruvic Acid

The primary formation route of hydralazine pyruvic acid hydrazone involves the reaction of hydralazine with pyruvic acid, an endogenous alpha-keto acid. This reaction can occur both spontaneously and through enzymatic processes.

In Vitro Kinetic Studies on the Reaction of Hydralazine and Pyruvic Acid

In vitro studies have demonstrated that the formation of this compound from hydralazine and pyruvic acid follows second-order rate kinetics. lookchem.com This reaction occurs readily under physiological conditions (pH 7.4 and 37°C). lookchem.com Among the hydrazones formed from hydralazine and various keto acids or ketones, this compound is the most rapidly formed and is considered relatively stable in comparison. lookchem.com

The reaction is characterized by its rapid nature, which is consistent with the swift intravascular conversion of hydralazine to this compound observed in vivo. nih.gov Kinetic studies have established specific rate constants for the reactions involved. The degenerative reaction of hydralazine acetone (B3395972) hydrazone (HAH), a related metabolite, occurs with an apparent first-order rate constant of 7.46 x 10⁻³ h⁻¹. This reaction is accompanied by the simultaneous hydrolysis of HAH back to its parent drug, hydralazine, which also follows an apparent first-order loss with a rate constant of 3.00 x 10⁻² h⁻¹. lookchem.com

The formation of this compound (HPH) from hydralazine is the most facile of these reactions, with a calculated formation rate constant of 6.14 x 10⁻¹ h⁻¹. lookchem.com This highlights the chemical reactivity between hydralazine and pyruvic acid under physiological conditions.

| Reaction | Kinetic Order | Rate Constant (k) | Conditions |

|---|---|---|---|

| Hydralazine + Pyruvic Acid → HPH | Second-Order | 6.14 x 10⁻¹ h⁻¹ (Formation) | pH 7.4, 37°C |

| HAH Degradation | Apparent First-Order | 7.46 x 10⁻³ h⁻¹ | pH 7.4, 37°C |

| HAH → Hydralazine (Hydrolysis) | Apparent First-Order | 3.00 x 10⁻² h⁻¹ | pH 7.4, 37°C |

Influence of Physiologically Relevant Factors (e.g., pH, Temperature) on Formation Kinetics

The formation of hydrazones, including this compound, is significantly influenced by physiological factors such as pH and temperature. The reaction is typically catalyzed by a small amount of acid and is optimal in a pH range of about 4 to 5. google.com The reaction rate tends to decrease at both higher and lower pH values. At a high pH, the concentration of the protonated carbonyl group (from pyruvic acid) is very low, and at a low pH, the amine group of hydralazine becomes protonated, reducing its nucleophilicity. google.com

While the optimal pH for formation is slightly acidic, the reaction proceeds efficiently at the physiological pH of blood plasma (7.4) and a temperature of 37°C, as demonstrated in kinetic studies. lookchem.com The stability of the resulting hydrazone is also pH-dependent. Studies on similar hydrazone compounds show they are generally stable at a neutral pH of 7.4 but can be susceptible to hydrolysis under strongly acidic (pH 2.0) or moderately alkaline (pH 9.0) conditions. researchgate.net

Interconversion and Formation Pathways from Other Hydralazine Metabolites

This compound can also be formed from other metabolites of hydralazine, indicating complex interconversion pathways.

Analysis of this compound Formation from Hydralazine Acetone Hydrazone

Research has shown that this compound can be generated from hydralazine acetone hydrazone (HAH). nih.govdrugbank.com When HAH is administered intravenously to rabbits, sustained plasma concentrations of this compound are observed. nih.gov This suggests that HAH undergoes in vivo hydrolysis back to the parent hydralazine, which is then free to react with endogenous pyruvic acid. nih.gov

Further in vitro studies support a dual pathway for this conversion. The formation of this compound (HPH) from HAH in the presence of pyruvic acid occurs through both a direct reaction between HAH and pyruvic acid, and an indirect, secondary formation mediated by the back-conversion of HAH to hydralazine. lookchem.comdrugbank.com While the majority of HPH formation (approximately 90%) occurs via the secondary pathway involving hydrolysis to hydralazine, about 10% is generated through the direct reaction. lookchem.com

Further Metabolic Fate and Identification of Secondary Biotransformation Products of this compound

Once formed, this compound can undergo further metabolic transformation.

Research on Conversion to 3-Methyl-s-triazolo[3,4-a]phthalazine (MTP)

The conversion of this compound to 3-methyl-s-triazolo[3,4-a]phthalazine (MTP), an acetylated metabolite, is a subject of ongoing research with some conflicting findings. One study in rabbits identified this compound as a more potent in vivo source for MTP than the parent hydralazine itself. nih.gov This study also observed significant in vitro formation of MTP after incubating the pyruvic acid hydrazone in a phosphate (B84403) buffer, suggesting a direct conversion is possible. nih.gov

However, another study using isolated adult rat hepatocytes reported that while hydralazine is converted to MTP, its pyruvic acid hydrazone is not metabolized in this system. lookchem.com Furthermore, a study in two human volunteers who received intravenous this compound detected only trace amounts of MTP in their plasma, indicating that this metabolic route was not significant under the study conditions. nih.gov These differing results may reflect species-specific metabolic differences or variations in experimental conditions.

| Pathway | Reactant(s) | Product(s) | Key Findings | Source |

|---|---|---|---|---|

| Formation | Hydralazine + Pyruvic Acid | This compound (HPH) | Follows second-order kinetics; most readily formed hydrazone metabolite. | lookchem.com |

| Formation from HAH | Hydralazine Acetone Hydrazone (HAH) + Pyruvic Acid | This compound (HPH) | Occurs via direct reaction and indirect back-conversion to hydralazine. Back-conversion is the major route (~90%). | lookchem.comnih.govdrugbank.com |

| Further Metabolism | This compound (HPH) | 3-Methyl-s-triazolo[3,4-a]phthalazine (MTP) | Evidence for conversion exists, but findings are conflicting across different studies and species. May be a minor pathway in humans. | nih.govnih.gov |

Investigation into Phthalazinone Formation from this compound

The biotransformation of hydralazine is a multifaceted process involving several key metabolic pathways, including the formation of hydrazones, acetylation, and oxidative metabolism. A significant metabolite in this cascade is phthalazinone, and understanding its formation is crucial for a complete picture of hydralazine's metabolic fate. This section delves into the scientific investigations surrounding the formation of phthalazinone, with a particular focus on the role of this compound as a potential precursor.

This compound is a major circulating metabolite of hydralazine, formed through the reaction of the parent drug with endogenous pyruvic acid. drugbank.comnih.gov While direct conversion of hydralazine to phthalazinone has been established, the role of its major hydrazone metabolites in this pathway has also been a subject of investigation. nih.gov

Pathways of Phthalazinone Formation

Research indicates that phthalazinone can be formed through multiple routes following the administration of hydralazine. One proposed pathway involves the direct metabolism of hydralazine to phthalazinone. nih.gov Another significant pathway suggests the formation of phthalazinone from other hydralazine metabolites. nih.govpharmgkb.org For instance, hydralazine can be metabolized to α-ketoglutarate hydrazone, which can then be further converted to phthalazinone. nih.gov

The direct conversion of this compound to phthalazinone is a critical area of interest. While some metabolic maps illustrate a spontaneous conversion of this compound to other forms, the direct oxidative conversion to phthalazinone is a key research question. drugbank.com

In Vitro Research Findings

In vitro studies utilizing microsomal enzymes have provided significant insights into the formation of phthalazinone. Research has demonstrated that hydralazine is metabolized to phthalazinone by microsomal enzymes that require NADPH. nih.gov This suggests an oxidative mechanism is involved in this conversion.

The table below summarizes key findings from in vitro investigations into hydralazine metabolism:

| Experimental Condition | Key Finding | Implication for Phthalazinone Formation | Reference |

| Incubation of hydralazine with microsomal enzymes and NADPH | Production of phthalazinone | Demonstrates an NADPH-dependent enzymatic (oxidative) pathway for phthalazinone formation. | nih.gov |

| Addition of 1-hydrazinophthalazin-4-one to microsomal incubation | Decreased metabolism of hydralazine and reduced covalent binding | Suggests a complex pathway with reactive intermediates, but that 1-hydrazinophthalazin-4-one may not be the primary intermediate. | nih.gov |

| Addition of N-acetylcysteine to microsomal incubation | Significantly decreased levels of phthalazinone | Indicates that trapping reactive intermediates can inhibit the formation of phthalazinone. | nih.gov |

While these studies primarily used hydralazine as the initial substrate, the findings are crucial for understanding the potential biotransformation of its major metabolites like this compound. The oxidative mechanisms identified are likely applicable to the conversion of this compound to phthalazinone. Further research directly investigating the metabolism of isolated this compound is needed to definitively elucidate this specific pathway.

Pharmacokinetic and Dispositional Research of Hydralazine Pyruvic Acid Hydrazone in Biological Systems

Research into the Systemic Exposure and Clearance Mechanisms of Hydralazine (B1673433) Pyruvic Acid Hydrazone

The formation of HPH is a rapid process that can occur in plasma and whole blood, representing a substantial component of hydralazine's systemic clearance. uthscsa.edu This metabolic pathway is independent of the well-known acetylation route, providing an alternative clearance mechanism. uthscsa.edu Among various potential hydrazones, HPH is the most readily formed and is considered relatively stable. nih.gov

Pharmacokinetic studies have been conducted to determine the specific disposition of HPH itself. Following intravenous administration of a synthesized sodium salt of HPH to healthy volunteers, its clearance was found to be constant within the studied dose range. nih.gov The mean plasma half-life of HPH has been measured at approximately 156 minutes. uthscsa.educonsensus.app

| Parameter | Value | Subject Group |

|---|---|---|

| Mean Plasma Half-Life | 156 minutes | General Human Studies uthscsa.educonsensus.app |

| Mean Urinary Clearance | 28 ml/min | General Human Studies uthscsa.educonsensus.appdroracle.ai |

| Clearance (Slow Acetylator) | 0.517 +/- 0.033 mL/min/kg | Single Volunteer Study nih.gov |

| Clearance (Fast Acetylator) | 0.744 +/- 0.058 mL/min/kg | Single Volunteer Study nih.gov |

Exploration of Elimination Pathways of Hydralazine Pyruvic Acid Hydrazone and its Derivatives

Once formed, HPH has its own elimination profile. Research involving the direct administration of HPH to human subjects showed that it does not significantly convert back to metabolites associated with the acetylation pathway. nih.gov Specifically, only trace amounts of 3-methyl-s-triazolo[3,4-a]phthalazine, a key product of hydralazine acetylation, were detected in the plasma of subjects who received intravenous HPH. nih.gov This suggests that the formation of HPH is a terminal step for that portion of the parent drug, diverting it from the acetylation pathway. The primary elimination route for HPH and other acid-labile hydrazones is through urinary excretion. nih.govcapes.gov.br

Impact of Genetically Determined Acetylator Phenotype on this compound Levels

The metabolism of hydralazine is heavily influenced by the genetically determined N-acetyltransferase 2 (NAT2) enzyme activity, which categorizes individuals as either "slow" or "rapid" acetylators. nih.govresearchgate.net This genetic polymorphism has a profound impact on the metabolic fate of hydralazine, directly affecting the formation and relative concentration of HPH. clinpgx.org

The acetylator phenotype determines the predominant metabolic pathway for orally administered hydralazine. clinpgx.org

In slow acetylators , the acetylation pathway is less efficient. Consequently, a larger proportion of the hydralazine dose is metabolized through alternative routes, making this compound (HPH) the major plasma metabolite. clinpgx.org

In rapid acetylators , the NAT2 enzyme efficiently acetylates hydralazine. In this group, the major plasma metabolite is 3-methyltriazolophthalazine (MTP), a product of the acetylation pathway. clinpgx.org

This difference is also reflected in urinary excretion patterns. Studies have shown that slow acetylators excrete more acid-labile hydrazones (a category that includes HPH) compared to rapid acetylators. nih.govcapes.gov.br Conversely, rapid acetylators excrete higher amounts of acetylated metabolites like 4-N-Acetylhydrazinophthalazine-1-one (NAcHPZ) and s-triazolo [3, 4-a] phthalazine (TP). nih.govcapes.gov.br

| Acetylator Phenotype | Major Plasma Metabolite (Oral Hydralazine) | Relative Urinary Excretion |

|---|---|---|

| Slow Acetylators | This compound (HPH) clinpgx.org | Higher excretion of Phthalazinone (PZ) and acid-labile hydrazones (HH) nih.govcapes.gov.br |

| Rapid Acetylators | 3-Methyltriazolophthalazine (MTP) clinpgx.org | Higher excretion of N-Acetylhydrazinophthalazine-1-one (NAcHPZ) and s-triazolo[3,4-a]phthalazine (TP) nih.govcapes.gov.br |

Historically, many pharmacokinetic studies of hydralazine used non-specific assays that could not differentiate between the parent drug and its acid-labile hydrazone metabolites, primarily HPH. uthscsa.edunih.gov The results of these assays are referred to as the "apparent" hydralazine concentration. nih.govahajournals.org

This "apparent" concentration is significantly influenced by HPH levels. Because HPH is a major and more persistent metabolite than the parent drug, "apparent" hydralazine is found in higher concentrations and for a longer duration in plasma than true, unchanged hydralazine. nih.govahajournals.org The acetylator status is a key determinant of this "apparent" concentration. ahajournals.org

Slow acetylators produce more HPH, leading to significantly higher and more sustained plasma levels of "apparent" hydralazine. ahajournals.org

Rapid acetylators metabolize more hydralazine via the acetylation pathway, resulting in lower formation of HPH and consequently, lower plasma concentrations of "apparent" hydralazine. nih.govahajournals.org

This discrepancy is a crucial reason why early studies found a poor correlation between "apparent" hydralazine concentrations and the drug's therapeutic effect, whereas a much better correlation exists with the concentration of the specific, unchanged hydralazine. nih.govahajournals.org

Mechanistic Research on Hydralazine Pyruvic Acid Hydrazone Biological Activity and Interactions

In Vitro Pharmacodynamic Assessment of Hydralazine (B1673433) Pyruvic Acid Hydrazone in Cellular and Subcellular Systems

Early research explored the possibility that hydralazine pyruvic acid hydrazone might possess cardiovascular activity, potentially explaining the prolonged antihypertensive effects observed after hydralazine administration. nih.gov However, detailed assessments in cellular and subcellular systems have sought to clarify these initial hypotheses.

The primary mechanism of action for the parent compound, hydralazine, involves direct relaxation of arteriolar smooth muscle. cvpharmacology.com This is thought to occur through mechanisms such as the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum and potassium channel opening. cvpharmacology.comnih.gov

Investigations into this compound, however, have not demonstrated similar direct effects on vascular smooth muscle. Studies have shown that even at concentrations significantly exceeding those found after therapeutic administration of hydralazine, the metabolite does not produce a direct hypotensive effect. nih.gov This lack of a direct vasodilatory response in preclinical models suggests that it does not significantly interact with the key pathways in vascular smooth muscle cells that are targeted by its parent compound. nih.gov While the parent drug, hydralazine, is known to inhibit the phosphorylation of myosin P-light chains, a critical step for muscle contraction, similar activity has not been attributed to its pyruvic acid hydrazone metabolite. nih.gov

When directly compared to its parent compound, this compound exhibits a starkly different pharmacological profile. The most definitive evidence comes from studies in animal models, which found that hydralazine produced its expected hypotensive response, whereas this compound did not elicit any such effect. nih.gov

Furthermore, the presence of this compound does not appear to interfere with the activity of the parent drug. nih.gov This suggests that the metabolite does not act as an antagonist at the sites where hydralazine exerts its vasodilatory effects. The plasma concentration profile of this compound does not align with the duration of the antihypertensive action of hydralazine, further indicating a disconnect between the presence of the metabolite and the therapeutic effect. uthscsa.edunih.gov While other hydrazine (B178648) derivatives have been studied for their effects on vascular smooth muscle, with some showing an ability to induce relaxation, this activity is not a universal characteristic and is notably absent in this compound. nih.gov

Interactive Table 1: Comparative In Vitro and In Vivo Effects

| Compound | Direct Vasodilatory Effect | Hypotensive Effect in Animal Models |

| Hydralazine | Yes cvpharmacology.comnih.gov | Yes nih.gov |

| This compound | No nih.gov | No nih.gov |

In Vivo Preclinical Pharmacological Investigations of this compound in Animal Models

To understand the physiological relevance of this major metabolite, researchers have conducted preclinical studies in animal models to observe its effects on the whole organism.

Preclinical research using rabbit models has been pivotal in characterizing the in vivo profile of this compound. In a key study, the metabolite was administered intravenously to renal hypertensive rabbits. nih.gov The results were conclusive: this compound had no hypotensive effect. nih.gov This lack of activity was observed even when the resulting plasma concentrations of the metabolite were at least 50 times higher than those typically seen in humans following therapeutic doses of the parent drug, hydralazine. nih.gov These findings strongly indicate that, on its own, this compound does not modulate blood pressure or other hemodynamic parameters. nih.gov

The primary observed effect of this compound in preclinical systems is a lack of pharmacological activity. nih.gov The molecular and cellular mechanisms for this inactivity stem from its structural differences from the parent hydralazine molecule. The formation of the hydrazone with pyruvic acid alters the chemical properties of the molecule such that it no longer effectively interacts with the cellular targets responsible for vasodilation. cvpharmacology.comnih.gov The parent drug's ability to interfere with calcium metabolism within vascular smooth muscle cells is not shared by its pyruvic acid hydrazone metabolite. cvpharmacology.comnih.gov Consequently, the signaling cascades that lead to smooth muscle relaxation are not initiated.

Interactive Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Finding | Source |

| Status | A major plasma metabolite of hydralazine. nih.govuthscsa.edu | nih.govuthscsa.edu |

| Mean Plasma Half-Life | Approximately 156 minutes. uthscsa.edunih.gov | uthscsa.edunih.gov |

| Mean Urinary Clearance | Approximately 28 ml/min. uthscsa.edunih.gov | uthscsa.edunih.gov |

| Primary Route of Elimination | Renal clearance, involving active tubular secretion. nih.gov | nih.gov |

| Metabolic Conversion | Plays a minor role in its overall disposition. nih.gov | nih.gov |

Examining the Contribution of this compound to the Overall Pharmacological Profile of Hydralazine

The pharmacokinetic profile of the metabolite does not correlate with the pharmacodynamic action of the parent drug; specifically, its plasma concentration curve does not match the duration of hydralazine's antihypertensive effect. uthscsa.edunih.gov The definitive lack of a hypotensive effect in animal models, even at very high concentrations, demonstrates that it does not contribute to the therapeutic vasodilation seen with hydralazine treatment. nih.gov Therefore, the pharmacological profile of hydralazine is attributable to the parent drug itself and potentially other metabolites, but not to the pyruvic acid hydrazone. uthscsa.edunih.govnih.gov

Research on Whether this compound Exhibits Direct Pharmacological Activity or Acts as a Prodrug

This compound is a primary plasma metabolite of the vasodilator drug hydralazine, formed when hydralazine reacts with endogenous pyruvic acid. pharmgkb.orgnih.gov Research into its biological activity has explored whether this metabolite possesses its own direct pharmacological effects or if it primarily serves as a prodrug, gradually converting back into its parent compound, hydralazine.

Initial studies suggested that this compound might have some inherent cardiovascular activity that could contribute to the prolonged therapeutic effects observed after hydralazine administration. nih.gov However, further research has provided conflicting evidence. One study in renal hypertensive rabbits found that this compound had no hypotensive effect on its own, even at plasma concentrations significantly higher than those typically seen in humans after therapeutic doses of hydralazine. nih.gov This finding suggests that the metabolite itself is of negligible clinical significance in terms of direct vasodilation. nih.gov

A clinical pharmacology study involving healthy human volunteers who were administered the sodium salt of this compound intravenously found no significant tachycardia or hypotension, even at peak plasma levels. nih.gov Furthermore, only trace amounts of an acetylated metabolite of hydralazine were detected, indicating that significant metabolism back to the parent drug and through its primary acetylation pathway was unlikely in that experimental context. nih.gov

The prevailing view is that this compound's primary role is that of a prodrug. It is considered a major metabolite, particularly in individuals who are slow acetylators. pharmgkb.org This large circulating pool of the hydrazone can act as a reservoir, slowly releasing active hydralazine back into the system.

| Study Focus | Model | Key Findings | Conclusion on Activity | Reference |

|---|---|---|---|---|

| Evaluation of Cardiovascular Effects | Renal Hypertensive Rabbits | No hypotensive effect observed, even at plasma levels 50 times higher than those in humans treated with hydralazine. | Negligible direct pharmacological activity. | nih.gov |

| Clinical Pharmacological Evaluation | Healthy Human Volunteers | No tachycardia or hypotension was observed after intravenous administration. | Lack of direct cardiovascular effects in the study subjects. | nih.gov |

| Metabolic Pathway Analysis | General/Biochemical | Spontaneous and reversible conversion between hydralazine and its pyruvic acid hydrazone metabolite is possible. | Functions as an active metabolite, potentially acting as a prodrug. | drugbank.comnih.gov |

| Pharmacokinetic Profiling | Humans | Identified as a major plasma metabolite, especially in slow acetylators. | Serves as a major metabolic form of hydralazine in the body. | pharmgkb.org |

Implications for the Observed Duration of Action of Hydralazine in Research Models

A significant point of discussion in hydralazine's pharmacology is the discrepancy between its relatively short plasma half-life (typically 2 to 8 hours) and its much longer duration of antihypertensive effect (up to 6 hours or more). nih.govwikipedia.orgdrugs.com Research into its metabolites, particularly this compound, provides a compelling explanation for this phenomenon.

The formation of this compound is a key factor in prolonging the drug's action. nih.gov This metabolite, which can have a mean plasma half-life of around 156 minutes, acts as a circulating reservoir for the parent drug. uthscsa.edunih.gov Although early studies noted that the plasma profiles of both hydralazine and its pyruvic acid hydrazone did not seem to directly correspond to the duration of the antihypertensive effect, the "prodrug" or "metabolic reservoir" theory remains the most plausible explanation. uthscsa.edunih.gov

By converting back into hydralazine, the hydrazone metabolite can maintain therapeutic concentrations of the active drug in the body long after the initially administered dose would have been cleared. nih.gov This slow-release mechanism effectively extends the therapeutic window. The presence of significant levels of this compound, especially in slow acetylators who metabolize hydralazine less rapidly via other pathways, means a larger portion of the drug is available to be stored in this reversible form. pharmgkb.org

Therefore, the biotransformation of hydralazine into its pyruvic acid hydrazone is not merely a step in its elimination but a crucial part of its pharmacokinetic profile that significantly influences its pharmacodynamics, specifically the sustained duration of its clinical effects.

| Compound | Pharmacokinetic Parameter | Value / Observation | Implication | Reference |

|---|---|---|---|---|

| Hydralazine | Plasma Half-Life | 2-8 hours (variable by acetylator status) | Suggests a short duration of action if acting alone. | nih.govwikipedia.org |

| Hydralazine | Duration of Antihypertensive Effect | 2-6 hours | Longer than what the plasma half-life might predict. | drugbank.comdrugs.com |

| This compound | Mean Plasma Half-Life | ~156 minutes | Demonstrates its persistence in circulation. | uthscsa.edunih.gov |

| This compound | Role | Acts as a metabolic reservoir for the parent drug. | Explains the prolonged antihypertensive effect of hydralazine. | nih.gov |

Stability and Degradation Research of Hydralazine Pyruvic Acid Hydrazone

Intrinsic Chemical Stability Studies of Hydralazine (B1673433) Pyruvic Acid Hydrazone in Aqueous and Organic Solvents

Hydralazine pyruvic acid hydrazone is described as a stable hydrazone. nih.gov In vitro studies have shown that it does not readily hydrolyze back to its parent compound, hydralazine, in either buffer solutions or plasma. nih.gov This inherent stability is a key characteristic that distinguishes it from other more labile hydralazine hydrazones. nih.gov

The stability of hydralazine and its derivatives is known to be influenced by several factors, including pH and the presence of other substances. For instance, the parent compound, hydralazine hydrochloride, is susceptible to pH-dependent decomposition. google.com While specific data on the stability of this compound across a wide range of organic solvents is not extensively detailed in the available literature, the stability of similar compounds, like dihydralazine (B103709), has been shown to be affected by the solvent environment. researchgate.net

Pathways and Kinetics of this compound Degradation in Various Environmental Conditions

The degradation of hydralazine and its derivatives can proceed through several pathways, including hydrolysis, oxidation, and photodegradation. google.comresearchgate.netgoogle.com The rate and extent of degradation are often dependent on environmental factors such as pH, temperature, and exposure to light.

Hydrolysis: While this compound is considered stable against hydrolysis under physiological conditions, the stability of hydrazones in general can be pH-dependent. nih.govresearchgate.net For instance, the parent drug hydralazine is known to undergo hydrolysis, which can lead to the formation of phthalazinone and phthalazine. google.com Studies on dihydralazine, a related compound, have shown it to be sensitive to pH ≥ 7 but resistant to acidic conditions. researchgate.net The degradation of dihydralazine was found to follow first-order kinetics, with the most rapid degradation occurring in alkaline solutions. researchgate.net

Oxidation: Hydralazine and its derivatives are susceptible to oxidation, particularly in the presence of oxygen and metal ions like copper and iron. google.comgoogle.com This process can lead to the formation of various degradation products.

Photodegradation: Exposure to UV/Vis light can also induce the degradation of hydralazine compounds. researchgate.net Studies on dihydralazine have demonstrated its sensitivity to light, contributing to its degradation. researchgate.net

The kinetics of degradation for this compound specifically are not extensively documented in the public domain. However, research on the parent compound and related hydrazones provides insights into the potential degradation pathways. For example, the degradation of hydralazine hydrochloride in a sugar-containing oral syrup was observed to be a first-order process. google.com

Characterization and Identification of Specific Degradation Products of this compound

The primary metabolic pathway for this compound in the body does not appear to involve significant degradation back to hydralazine. nih.gov However, under forced degradation conditions or prolonged storage, various degradation products can be formed from hydralazine and its derivatives.

One of the identified decomposition products resulting from the interaction of hydralazine with pyruvic acid is 3-methyl-s-triazolo[3,4-a]phthalazine . nih.gov This product is formed through a cyclization reaction.

General degradation of hydralazine can lead to the formation of:

Phthalazinone google.com

Phthalazine google.com

In the presence of other compounds like cimetidine, hydralazine has been shown to degrade into more complex structures, including:

1,1-di(phthalazin-3-yl)amine google.com

1,1-di(phthalazin-3-yl)hydrazine google.com

1-amino-1,2,2-tri-(phthalazin-3-yl)hydrazine google.com

1,1,2-tri(phthalazin-3-yl)hydrazine google.com

The identification and characterization of these degradation products are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govmdpi.com

Emerging Research Areas and Future Directions in Hydralazine Pyruvic Acid Hydrazone Studies

Application of Advanced Computational and In Silico Models for Predicting Metabolite Behavior

Modern drug research increasingly utilizes computational tools to predict the behavior of molecules, and the study of hydralazine (B1673433) pyruvic acid hydrazone is no exception. In silico models provide a powerful and efficient means to forecast a metabolite's pharmacokinetic properties and potential biological interactions before extensive clinical studies are performed. wikipedia.org

These predictive models can be used to identify individuals who may be at higher risk for adverse reactions based on their metabolic profile. wikipedia.org Key computational approaches applicable to hydralazine pyruvic acid hydrazone include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models analyze the chemical structure of the hydrazone to predict its biological activities. This can help researchers understand how its specific structure contributes to its effects, separate from the parent hydralazine molecule.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of hydralazine and the formation of its pyruvic acid hydrazone metabolite. This provides a dynamic view of its concentration and potential effects in the body over time.

Molecular Docking: This technique predicts how this compound might bind to various biological targets, such as enzymes and receptors. This is crucial for identifying potential new functions or off-target effects that could have clinical implications.

Table 1: Application of In Silico Models in this compound Research

| Modeling Technique | Application to this compound | Predicted Outcome |

| QSAR | Analyzes the relationship between the metabolite's chemical structure and its biological activity. | Prediction of potential therapeutic or toxic effects based on structural features. |

| PK/PD Modeling | Simulates the concentration-time course of the metabolite in various body compartments. | Understanding of its formation, distribution, and elimination dynamics. |

| Molecular Docking | Simulates the binding of the metabolite to proteins and other biological macromolecules. | Identification of potential molecular targets and mechanisms of action. |

Exploration of Novel Biological Roles or Interactions Beyond Known Hydralazine Mechanisms

Research into the broader class of compounds known as hydrazones reveals a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov This provides a strong rationale for investigating whether this compound possesses biological activities independent of hydralazine's primary vasodilatory function. While one study concluded the metabolite has negligible clinical significance on its own, noting it had no hypotensive effect in rabbits even at high concentrations, the exploration of other potential roles is an active area of research. nih.gov

A significant area of interest is its potential role in the immune system. The parent drug, hydralazine, is known to cause autoimmune reactions, such as drug-induced lupus, particularly in patients who are "slow acetylators". nih.gov Future research aims to clarify what role, if any, the pyruvic acid hydrazone metabolite plays in these immune responses. Studies have shown that hydralazine treatment can lead to positive lymphoproliferative responses to the drug, suggesting a direct interaction with immune cells. nih.gov Understanding the specific contribution of its major metabolite is a logical next step.

Furthermore, the oxidative metabolism of hydralazine can lead to the formation of reactive intermediates. nih.gov Investigating how this compound interacts with cellular redox systems could uncover novel functions related to oxidative stress or signaling pathways that are distinct from those of hydralazine.

Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) for Comprehensive Metabolite Profiling

To achieve a holistic understanding of this compound, researchers are turning to multi-omics strategies. These approaches allow for the simultaneous measurement of numerous biological molecules, providing a comprehensive view of the metabolite's systemic impact.

Metabolomics: This involves the large-scale study of small molecules. In the context of hydralazine, metabolomic analyses can precisely quantify the levels of this compound and other metabolites in biofluids like blood and urine. hmdb.canih.gov This helps to build a complete map of hydralazine's biotransformation pathways and how they vary between individuals, such as fast versus slow acetylators. nih.gov

Proteomics: This is the study of the entire set of proteins in a biological sample. By applying proteomics, researchers can identify proteins whose expression levels or modification states change in the presence of this compound. This can reveal the specific cellular pathways and enzymatic systems that are affected by the metabolite, offering direct insight into its mechanism of action.

By integrating these powerful "omics" datasets, scientists can connect the presence of the metabolite (metabolomics) with functional changes in the cell's protein machinery (proteomics). This systems-level approach is essential for moving beyond a simple characterization of the metabolite to a deep and integrated understanding of its true biological role.

Q & A

Q. What are the primary metabolic pathways of hydralazine leading to the formation of pyruvic acid hydrazone, and how do acetylator phenotypes influence this process?

Hydralazine undergoes extensive hepatic metabolism via hydroxylation and conjugation with endogenous carbonyl compounds (e.g., pyruvic acid) to form hydrazones like hydralazine pyruvic acid hydrazone (HPAH) . The acetylation phenotype (fast, intermediate, or slow acetylators) significantly impacts systemic bioavailability due to genetic variations in the NAT2 gene. Slow acetylators exhibit higher plasma hydralazine levels, increasing HPAH formation, while fast acetylators show reduced parent drug exposure . Methodologically, acetylator status can be determined via genotyping (NAT2 polymorphisms) or phenotyping (sulfamethazine acetylation tests) .

Q. Why do traditional spectrophotometric/GLC assays overestimate hydralazine concentrations in plasma, and how can this be resolved?

Early assays hydrolyze HPAH back to hydralazine during acid treatment, confounding measurements. To address this, specific methods like reverse-phase HPLC with derivatization (e.g., p-anisaldehyde) or GLC with electron-capture detection for HPAH are recommended. These techniques selectively quantify HPAH without reverting to the parent drug, improving accuracy . For example, HPLC with a cyano column and derivatization yields a relative standard deviation of 8.3% for hydralazine in whole blood .

Q. What is the pharmacological activity of HPAH compared to hydralazine in vitro and in vivo?

In vitro studies using isolated rabbit aortic strips show HPAH exhibits smooth muscle relaxant activity equipotent to hydralazine . However, in vivo rat models demonstrate HPAH is 14–33 times less potent in lowering blood pressure, suggesting limited contribution to antihypertensive effects . Researchers should validate activity using both isolated tissue assays (e.g., noradrenaline-induced vasoconstriction) and in vivo hemodynamic measurements (e.g., conscious renal hypertensive rat models) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro activity and in vivo efficacy of HPAH?

Discrepancies arise from rapid systemic clearance of HPAH and instability under physiological conditions. To investigate, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling with compartmental analysis, incorporating metabolite stability assays (e.g., pH/temperature-dependent hydrolysis) and tissue distribution studies (e.g., radiolabeled HPAH tracking) . Additionally, compare HPAH’s vascular half-life with hydralazine using ex vivo organ baths .

Q. What experimental designs can differentiate HPAH’s contribution to hydralazine’s prolonged antihypertensive effect despite low plasma levels?

Hypothesize that HPAH may accumulate in vascular tissues. Design experiments using:

Q. How do acetylator phenotypes influence the pharmacokinetics of HPAH, and what are the implications for dosing strategies?

Slow acetylators exhibit prolonged hydralazine half-life (up to 16 hours in renal impairment) and higher HPAH formation . Advanced methods include:

- Population PK modeling : Stratify data by acetylator status using NAT2 genotyping.

- Metabolite clearance studies : Measure HPAH renal excretion vs. hepatic recirculation in fast/slow acetylators.

- Dose optimization : Simulate dosing regimens using Bayesian forecasting to minimize toxicity in slow acetylators .

Methodological Considerations Table

Contradictions and Resolution

-

Contradiction : HPAH shows in vitro vasodilation but minimal in vivo efficacy.

Resolution : HPAH’s rapid clearance and instability likely limit its bioavailability. Focus on tissue-specific accumulation studies and metabolite stabilization strategies . -

Contradiction : Early assays overestimate hydralazine due to HPAH reversion.

Resolution : Adopt selective derivatization methods (e.g., HPLC with cyano columns) to avoid hydrolysis artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.